molecular formula C10H10O2 B1582050 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one CAS No. 7695-47-8

8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B1582050
CAS RN: 7695-47-8
M. Wt: 162.18 g/mol
InChI Key: ZZBDJLNCCKCFIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key is ZZBDJLNCCKCFIE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one is 327.7±31.0 ℃ and its predicted density is 1.236±0.06 g/cm^3 .

Scientific Research Applications

Polyketide Derivatives and Bioactivities

  • Research Context : Polyketides derived from 3,4-dihydronaphthalen-1(2h)-one have been studied for their potential bioactivities. For instance, compounds isolated from the desert endophytic fungus Paraphoma sp. were evaluated for bioactivities against plant pathogens and human cancer cell lines, although they did not show significant biological effects (Li et al., 2018).

Chemical Synthesis and Modifications

  • Synthetic Approaches : Studies have focused on the chemical synthesis and modifications of 3,4-dihydronaphthalen-1(2h)-one derivatives. For example, a novel one-pot synthesis method using a Pd(PPh3)4/AgOAc catalytic system has been developed for these derivatives, highlighting the compound's utility in synthetic chemistry (Liu et al., 2012).
  • Intramolecular Alkylation : Research by Johnson and Mander (1978) explored the acid-catalysed reactions of 5,8-Dialkoxy-1,2,3,4-tetrahydronaphthyl diazomethyl ketones, which involve 3,4-dihydronaphthalen-1(2h)-one (Johnson & Mander, 1978).

Biological Applications and Cytoprotective Effects

  • Cytoprotective Effects : Dihydronaphthalenones from the wood of Catalpa ovata, which include 3,4-dihydronaphthalen-1(2h)-one derivatives, have been investigated for their cytoprotective effects against oxidative damage in HepG2 cells (Kil et al., 2018).

Novel Compounds and Pharmacological Potential

  • Novel Compounds : A novel 3,4-dihydronaphthalen-1(2h)-one with spiro-butyrolactone was isolated from the endophytic fungus Phoma sp. YN02-P-3, displaying selective cytotoxic activity against the HL-60 cell line (Sang et al., 2017).
  • Mast Cell-Stabilising Activity : Amine derivatives of 3,4-dihydronaphthalen-1(2h)-one were investigated for their potential in modulating allergic and inflammatory phenomena, showing promising in vitro and in vivo mast cell stabilising activity (Barlow et al., 2011).

Synthesis for Medical Applications

  • Anticancer Activities : 3,4-Dihydronaphthalen-1(2h)-one derivatives have been synthesized and tested for their antitumor activities against various human neoplastic cell lines, exhibiting notable anticancer activities (Wang et al., 2017).

Advanced Synthetic Techniques

  • Innovative Synthesis : Enantioselective synthesis techniques have been developed for creating 1,2-dihydronaphthalenes, demonstrating the compound's importance in both medicinal and synthetic chemistry (Perveen et al., 2017).

properties

IUPAC Name

8-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDJLNCCKCFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342777
Record name 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

CAS RN

7695-47-8
Record name 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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